Product packaging for 1-(Furan-3-yl)-1H-pyrrole(Cat. No.:)

1-(Furan-3-yl)-1H-pyrrole

Cat. No.: B12890379
M. Wt: 133.15 g/mol
InChI Key: XMSOWHPQMAZTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Furan-3-yl)-1H-pyrrole is a conjugated heterocyclic compound of significant interest in organic and medicinal chemistry research . It combines two fundamental five-membered aromatic heterocycles—furan and pyrrole—into a single molecular framework . These scaffolds are prevalent in nature and are foundational building blocks for a vast array of biologically active molecules, including pharmaceuticals, vitamins, and natural products . The compound serves as a versatile precursor and intermediate in synthetic chemistry. Its structure is amenable to further functionalization via various methodologies, including cross-coupling reactions and cyclization strategies, enabling the construction of more complex molecular architectures for drug discovery and materials science . Researchers utilize this and related furan-pyrrole conjugates to explore new chemical space and develop compounds with potential enhanced or novel properties . The unique electronic properties of the electron-rich furan and pyrrole rings make this compound a valuable subject of study in the development of new materials and catalytic systems. Handle with care. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B12890379 1-(Furan-3-yl)-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-(furan-3-yl)pyrrole

InChI

InChI=1S/C8H7NO/c1-2-5-9(4-1)8-3-6-10-7-8/h1-7H

InChI Key

XMSOWHPQMAZTPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=COC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Furan 3 Yl 1h Pyrrole and Its Structural Analogues

Direct Synthetic Routes to Furan-Pyrrole Conjugates

Direct synthetic routes aim to construct the core furan-pyrrole bicyclic structure through convergent strategies, including cyclization, cross-coupling, and multicomponent reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of heterocyclic compounds, providing pathways to form either the furan (B31954) or pyrrole (B145914) ring to yield the desired conjugate.

A prominent method for forming substituted pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org In the context of 1-(Furan-3-yl)-1H-pyrrole, this could be achieved by reacting a suitable 1,4-dicarbonyl substrate with 3-aminofuran. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring directly attached to the furan moiety. wikipedia.org The reaction is typically carried out under mild aqueous acidic conditions or with a dehydrating agent. wikipedia.org

Gold-catalyzed reactions also offer efficient routes. For instance, the dehydrative cyclization of readily available heteroatom-substituted propargylic alcohols can produce furans and pyrroles in high yields under open-flask conditions with low catalyst loadings. organic-chemistry.org This methodology could be adapted to create the furan-pyrrole linkage by designing a substrate containing both the necessary alcohol and amine functionalities, pre-organized for cyclization.

Cyclization MethodKey ReactantsTypical ConditionsProduct Type
Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl compound, Primary amine (e.g., 3-aminofuran)Protic or Lewis acidic conditionsN-substituted pyrroles wikipedia.org
Gold-Catalyzed Cyclization Heteroatom-substituted propargylic alcoholsGold catalyst, open-flaskFurans, Pyrroles organic-chemistry.org
Copper(II)-Catalyzed Cyclization Silyl enol ethers, α-diazo-β-ketoestersCopper(II) catalystFuran, pyrrole, and thiophene (B33073) precursors organic-chemistry.org

Cross-Coupling Strategies

Cross-coupling reactions are powerful tools for forging carbon-nitrogen or carbon-carbon bonds between two pre-existing heterocyclic rings. Palladium-catalyzed reactions are particularly prevalent in this area.

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-heteroaryl bonds. nih.gov This reaction can be used to synthesize aryl-substituted pyrroles by coupling SEM-protected pyrroles with various arylboronic acids. nih.gov To synthesize this compound, one could couple a 3-functionalized furan (e.g., 3-bromofuran or furan-3-boronic acid) with a complementary functionalized pyrrole. The reaction typically employs a palladium catalyst, such as palladium acetate, and a phosphine ligand. nih.gov

Other specialized coupling reagents facilitate these transformations. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a well-known peptide coupling reagent that can be employed in syntheses involving amide bond formation, which can be a key step in a multi-step pathway toward the target molecule. researchgate.net Similarly, the Sonogashira coupling , which creates carbon-carbon triple bonds between a vinyl or aryl halide and a terminal alkyne, can be a crucial step in a synthetic sequence that leads to a cyclization precursor for one of the heterocyclic rings. researchgate.net

Coupling StrategyCatalyst/ReagentBond FormedKey Features
Suzuki-Miyaura Coupling Palladium catalyst (e.g., Pd(OAc)₂) + LigandC-CCouples a boronic acid with a halide nih.gov
Sonogashira Coupling Palladium catalyst, Copper co-catalystC-C (alkyne)Couples a terminal alkyne with a halide researchgate.net
HATU-Mediated Coupling HATUAmide (C-N)Used for coupling carboxylic acids and amines researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. nih.gov These reactions are prized for their atom economy and operational simplicity.

Various MCRs have been developed for the synthesis of highly substituted pyrroles. semanticscholar.org These often involve the reaction of an amine, a carbonyl compound, and an alkyne or another activated species. A bio-inspired MCR, termed the FuTine (Furan-Thiol-Amine) reaction , generates 3-thio-N-substituted pyrroles in one pot. bohrium.comresearchgate.net This process involves the oxidation of a furan to generate cis-2-butene-1,4-dial, which then reacts sequentially with a thiol and an amine, followed by rearrangement and aromatization to form the N-pyrrole heterocycle. researchgate.net By selecting a furan-derived amine as a starting component in a suitable MCR, it is possible to construct the desired 1-(furan-3-yl) substituted pyrrole core in a single, convergent step.

Functionalization and Derivatization of Pre-existing Furan or Pyrrole Rings

An alternative to direct coupling involves starting with either a furan or a pyrrole ring and introducing the other heterocycle through functionalization. This often requires precise control over the regioselectivity of the reaction.

Regioselective Substitution Methodologies

Controlling the position of substitution on a heterocyclic ring is a significant challenge. Both furan and pyrrole are π-excessive rings and tend to undergo electrophilic substitution preferentially at the α-positions (C2 and C5) because the carbocation intermediate is better stabilized by resonance. ksu.edu.sacitycollegekolkata.org

Achieving substitution at the β-position (C3 or C4), as required for synthesizing this compound from a pyrrole starting material, necessitates specialized strategies. One approach is to use blocking groups at the α-positions, directing the incoming electrophile to a vacant β-position. A more modern approach involves catalyst control. For example, a general β-C−H arylation of electron-deficient thiophenes, pyrroles, and furans has been developed using a ligand-modulated palladium catalyst. researchgate.net The use of a modified norbornene ligand was found to be crucial for reversing the intrinsic α-selectivity of these substrates, leading to high yields of the β-arylated product. researchgate.net

HeterocycleIntrinsic Reactivity (Electrophilic Substitution)Strategy for β-Substitution
Furan α-position (C2, C5) is more reactive than β-position (C3, C4). citycollegekolkata.orgUse of blocking groups; specialized catalytic systems.
Pyrrole α-position (C2, C5) is significantly more reactive than β-position (C3, C4). researchgate.netLigand-modulated palladium catalysis to reverse selectivity. researchgate.net

Oxidative Csp2–H Arylation Protocols

Direct C–H arylation is an increasingly important tool in organic synthesis that avoids the need to pre-functionalize the reacting partners (e.g., as organometallics or halides). nih.gov These reactions create C-C bonds directly from C-H bonds, offering a more atom- and step-economical pathway.

Palladium-catalyzed oxidative Csp²–H arylation has been successfully applied to furans and pyrroles. thieme-connect.com For instance, the direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a Pd(PPh₃)₄ catalyst. rsc.org While this demonstrates α-selectivity, related systems can be modulated for different outcomes. A remote carbonyl directing group has been shown to facilitate the Pd-catalyzed C5 arylation of furans and pyrroles. thieme-connect.com By selecting the appropriate catalyst, ligands, and directing groups, it is possible to directly couple a C-H bond on a furan ring with a pyrrole derivative, or vice versa, to forge the desired furan-pyrrole linkage. These protocols often use a palladium catalyst, a ligand, a base, and an oxidant. nih.govthieme-connect.com

Catalytic and Green Chemistry Approaches in Furan-Pyrrole Synthesis

The synthesis of this compound and its structural analogues has been significantly advanced by the adoption of catalytic and green chemistry principles. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions compared to traditional synthetic methods. Key strategies include the use of transition metal catalysts, microwave-assisted reactions, and novel solvent systems like ionic liquids.

Transition Metal Catalysis

Transition metals, particularly copper and palladium, are pivotal in catalyzing the formation of furan and pyrrole rings through various chemical transformations.

Copper-Catalyzed Syntheses: Copper catalysts are versatile for constructing furan and pyrrole heterocycles. One prominent method is the copper(II) chloride (CuCl₂) catalyzed heterocyclodehydration of 1-amino-3-yn-2-ol derivatives, which produces substituted pyrroles in good to high yields (53–99%) under relatively mild conditions. acs.org This reaction proceeds efficiently in methanol at temperatures between 80–100 °C. acs.org Similarly, copper cyanide (CuCN) has been employed to catalyze the reaction between O-acetyl oximes and β-ketoesters, yielding polysubstituted pyrroles. nih.gov

Another innovative approach involves a copper-hydride (CuH) catalyzed coupling of enynes and nitriles. mit.eduacs.org This method is notable for its ability to accommodate a wide range of functional groups on both aromatic and aliphatic substrates, providing N-H pyrroles with high regioselectivity and in good yields. mit.edu

Catalyst SystemReaction TypeSubstratesTypical ConditionsYieldReference
CuCl₂Heterocyclodehydration1-Amino-3-yn-2-ol derivativesMethanol, 80–100 °C, 1–24 h53–99% acs.org
CuCN / dtbbpyHeteroannulationO-acetyl oximes and β-ketoestersTHF, 100 °C, 36 hModerate to Good nih.gov
CuHEnyne-Nitrile Coupling1,3-Enynes and NitrilesToluene/THFGood mit.eduacs.org
Palladium Acetate / 2-(dicyclohexylphosphino)biphenylDirect ArylationPyrroles and Aryl ChloridesInorganic BaseModerate to Good nih.govnih.govacs.org

Palladium-Catalyzed Syntheses: Palladium catalysis is well-established for C-H bond functionalization, enabling the direct arylation of pyrroles and furans. nih.govnih.govacs.org A common catalytic system employs palladium acetate with a bulky phosphine ligand, such as 2-(dicyclohexylphosphino)biphenyl, to couple various pyrroles with electron-rich or electron-poor aryl chlorides. nih.govnih.gov While effective, these methods often require careful optimization of the ligand, base, and solvent for each specific substrate class to achieve moderate to good yields. nih.gov

Green Chemistry Methodologies

Green chemistry approaches focus on reducing the environmental impact of chemical processes. In furan-pyrrole synthesis, this is often achieved through microwave-assisted reactions and the use of alternative catalysts and solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the classical Paal-Knorr synthesis of pyrroles and furans from 1,4-diketones. organic-chemistry.orgresearchgate.netingentaconnect.com The application of microwaves dramatically reduces reaction times from hours to mere minutes (2-10 min) and often leads to higher yields (65-89%) compared to conventional heating methods. researchgate.netpensoft.net This technique can be combined with various catalysts, such as weak acids (e.g., acetic acid) or Lewis acids, to further enhance efficiency. pensoft.net The microwave-assisted Clauson-Kaas reaction, for example, provides a rapid and high-yielding route to N-substituted pyrroles. ingentaconnect.compensoft.net

MethodologyReaction TypeCatalyst/MediumKey AdvantagesYieldReference
Microwave-AssistedPaal-Knorr CondensationAcetic AcidReduced reaction time (2-10 min), increased yields65–89% researchgate.netpensoft.net
Microwave-AssistedClauson-Kaas SynthesisAcidic Ionic Liquid ([hmim][HSO₄])Solvent-free, fast reaction, high yieldsGood to Excellent pensoft.net
Ionic Liquid MediumPaal-Knorr Condensation[bmim]HSO₄Avoids hazardous solvents, easy work-up, recyclable catalystGood to High researchgate.net
PhotocatalysisFuran-to-Pyrrole ConversionNot specifiedDirect atom-swap, room temperature, redox-neutralNot specified synthesisspotlight.comnih.gov
MechanochemistryN-substituted pyrrole synthesisCitric Acid (Ball Milling)Solventless, uses bio-sourced catalystGood lucp.net

Ionic Liquids and Other Green Catalysts: Ionic liquids (ILs) are increasingly used as environmentally benign solvents and catalysts in pyrrole synthesis. researchgate.netresearchgate.net Acidic ionic liquids, such as 1-hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO₄), can effectively catalyze reactions like the Clauson-Kaas synthesis, often under microwave or ultrasonic irradiation, providing high yields in short reaction times. pensoft.netresearchgate.net The use of ILs offers several advantages, including low vapor pressure, thermal stability, and the potential for recycling, which aligns with the principles of green chemistry. researchgate.net

In addition to ionic liquids, research has explored other green catalysts. Bio-sourced organic acids like citric acid and lactic acid have been successfully used, sometimes in conjunction with mechanochemical methods like ball milling or sonochemistry (ultrasound), to promote pyrrole synthesis under solvent-free or aqueous conditions. lucp.netsemanticscholar.org A recent development in this field is the use of photocatalysis to achieve a direct, single-step conversion of a furan ring to a pyrrole analog at room temperature by swapping the oxygen heteroatom for a nitrogen group. synthesisspotlight.comnih.gov Industrially, pyrrole can be derived from furan by passing it over solid catalysts like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃) with ammonia. pharmaguideline.com

Computational and Theoretical Chemistry Investigations of 1 Furan 3 Yl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-(Furan-3-yl)-1H-pyrrole involve solving the Kohn-Sham equations to determine the ground-state electron density, from which various molecular properties can be derived. The choice of functional and basis set is critical in these calculations, influencing the accuracy of the predicted properties.

The optimized geometry provides insights into the degree of conjugation between the furan (B31954) and pyrrole (B145914) rings. The dihedral angle between the planes of the two rings is a particularly important parameter, indicating the extent of π-orbital overlap and electronic communication between the two heterocyclic systems.

Table 1: Selected Optimized Structural Parameters for this compound (Illustrative) Note: This table is illustrative. Actual values depend on the specific level of theory (functional and basis set) used for the calculation.

ParameterValue
C-N (Pyrrole) Bond Length~1.37 Å
C-O (Furan) Bond Length~1.36 Å
C-C (Inter-ring) Bond Length~1.45 Å
Furan-Pyrrole Dihedral AngleVariable

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the furan and pyrrole rings reveals which parts of the molecule are most likely to participate in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This table is illustrative. Actual values depend on the specific level of theory.

ParameterEnergy (eV)
HOMO Energy-6.0 to -5.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Energy Gap (ΔE)4.5 to 5.0 eV

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are typically neutral.

For this compound, the MESP map highlights the electronegative oxygen atom in the furan ring and the nitrogen atom in the pyrrole ring as potential sites for interaction with electrophiles. The distribution of charge across the molecule, often quantified using methods like Natural Population Analysis (NPA), complements the MESP analysis by assigning partial atomic charges to each atom.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates the molecule's polarizability. Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 3: Quantum Chemical Reactivity Descriptors for this compound (Illustrative) Note: This table is illustrative. Values are derived from HOMO/LUMO energies and vary with the level of theory.

DescriptorCalculated Value
Electronegativity (χ)~3.5 eV
Chemical Hardness (η)~2.3 eV
Chemical Softness (σ)~0.43 eV⁻¹
Electrophilicity Index (ω)~2.6 eV

The reliability of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

Functionals: There is a hierarchy of functionals, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA) functionals (e.g., BLYP), hybrid functionals (e.g., B3LYP, PBE0), and more complex, highly-parameterized functionals (e.g., M06-2X). Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, are often a good compromise for organic molecules, providing accurate geometries and electronic properties.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). The size and flexibility of the basis set affect the accuracy of the results. Larger basis sets with polarization (d,p) and diffuse (++, aug-) functions provide more accurate descriptions of electron density, especially for systems with lone pairs and for calculating properties like electron affinities and non-covalent interactions.

Intermolecular Interactions and Donor-Acceptor Complex Studies

Computational and theoretical investigations into the specific intermolecular interactions of this compound are not extensively available in publicly accessible research. While studies on individual furan and pyrrole molecules and their derivatives exist, detailed analyses of the complexation energies, non-covalent interactions, and charge transfer phenomena for the linked this compound system are not specifically documented in the surveyed literature. The following sections outline the types of investigations that would be conducted for such a molecule, based on general principles of computational chemistry and studies of related compounds.

Investigation of Complexation Energies and Modes (e.g., with Lewis Acids)

A critical aspect of understanding the reactivity and material properties of this compound would involve the computational modeling of its complexes with various Lewis acids. Such studies would aim to determine the preferred binding sites, interaction energies, and the nature of the resulting complexes. The furan and pyrrole rings, as well as the heteroatoms, offer multiple potential sites for interaction with Lewis acids.

Theoretical calculations would typically employ density functional theory (DFT) or ab initio methods to optimize the geometries of the complexes and calculate the binding energies. These energies quantify the strength of the interaction between this compound and the Lewis acid. Different modes of coordination, such as interaction with the π-systems of the rings or direct coordination to the oxygen or nitrogen heteroatoms, would be explored to identify the most stable complex.

Table 1: Hypothetical Complexation Energies of this compound with Selected Lewis Acids

Lewis AcidInteraction SiteCalculated Complexation Energy (kcal/mol)
BH₃Oxygen of FuranData not available
BH₃Nitrogen of PyrroleData not available
AlCl₃Oxygen of FuranData not available
AlCl₃π-system of FuranData not available
Li⁺Nitrogen of PyrroleData not available

Note: This table is illustrative. Specific computational data for this compound are not available in the reviewed literature.

Characterization of Non-Covalent Interactions (e.g., C-H...π, C-H...O Hydrogen Bonding)

Non-covalent interactions play a crucial role in the supramolecular chemistry and solid-state packing of molecules like this compound. Computational methods are invaluable for identifying and characterizing these weak interactions, which include hydrogen bonds and van der Waals forces. For this molecule, C-H...π interactions, where a hydrogen atom interacts with the electron-rich π-system of the furan or pyrrole ring, would be of significant interest. Additionally, C-H...O hydrogen bonds involving the oxygen atom of the furan ring could be important in determining the crystal structure and molecular recognition properties.

Quantum chemical calculations, such as those based on Symmetry-Adapted Perturbation Theory (SAPT) or the use of non-covalent interaction (NCI) plots, would be employed to analyze the nature and strength of these interactions. Geometric parameters, such as interatomic distances and angles, obtained from optimized structures, provide evidence for the presence of such interactions.

Table 2: Predicted Non-Covalent Interaction Parameters in a Dimer of this compound

Interaction TypeDonor AtomAcceptorDistance (Å)Angle (°)
C-H...πC-H of PyrroleFuran Ring CentroidData not availableData not available
C-H...πC-H of FuranPyrrole Ring CentroidData not availableData not available
C-H...OC-H of PyrroleOxygen of FuranData not availableData not available

Note: This table is illustrative. Specific computational data for this compound are not available in the reviewed literature.

Analysis of Charge Transfer Phenomena in Interacting Systems

The interaction of this compound with other molecules, particularly in donor-acceptor complexes, can lead to charge transfer, a phenomenon critical for applications in organic electronics. In such a system, the pyrrole moiety is generally considered electron-rich (donor), while the furan ring is comparatively less so and can act as a π-spacer or part of a larger acceptor unit in a suitable molecular context.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to quantify the amount of charge transferred between the interacting molecules or molecular fragments. This analysis provides insights into the electronic redistribution upon complex formation and helps to understand the electronic properties of the resulting system. The extent of charge transfer is a key factor in determining the optical and electronic characteristics of donor-acceptor materials.

Table 3: Hypothetical Charge Transfer Analysis for a this compound Donor-Acceptor Complex

Donor FragmentAcceptor FragmentMethodCalculated Charge Transfer (e)
This compoundTetracyanoethylene (TCNE)NBO AnalysisData not available
This compoundFullerene (C₆₀)NBO AnalysisData not available

Note: This table is illustrative. Specific computational data for this compound are not available in the reviewed literature.

Chemical Reactivity and Mechanistic Pathways of 1 Furan 3 Yl 1h Pyrrole

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 1-(Furan-3-yl)-1H-pyrrole in substitution reactions is largely governed by the inherent electronic properties of the individual rings. Pyrrole (B145914) and furan (B31954) are π-excessive heterocycles, making them significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. pharmaguideline.com The general order of reactivity for EAS is pyrrole > furan > thiophene (B33073) > benzene. pharmaguideline.com

Electrophilic Aromatic Substitution (EAS):

In this compound, the pyrrole ring is the primary site for electrophilic attack. The nitrogen atom's lone pair is delocalized into the ring, creating high electron density at the carbon atoms, which makes it highly nucleophilic. pearson.comlibretexts.org Substitution occurs preferentially at the C2 and C5 (α) positions because the resulting carbocation intermediate (the sigma complex or arenium ion) is better stabilized by resonance, with three contributing structures that delocalize the positive charge, including one that involves the nitrogen atom. libretexts.orgyoutube.com Attack at the C3 or C4 (β) positions results in a less stable intermediate with only two resonance structures. youtube.com

The N-(furan-3-yl) substituent influences the pyrrole ring's reactivity. Like an N-phenyl group, the furan ring is expected to be electron-withdrawing by induction but can also have resonance effects. However, the dominant effect is the activation of the pyrrole ring towards EAS. Mild reagents and conditions, which are often insufficient for benzene, are typically adequate for the substitution of pyrroles. pearson.com

The furan ring, being less aromatic and having a more electronegative oxygen atom, is less reactive towards electrophiles than the pyrrole ring. youtube.com Furthermore, the attachment to the electron-withdrawing pyrrole nitrogen further deactivates the furan ring relative to unsubstituted furan. Therefore, selective electrophilic substitution on the pyrrole ring is generally expected.

Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution

Compound Relative Reactivity vs. Benzene Preferred Position of Substitution Typical Conditions
Pyrrole ~105 C2 / C5 Mild (e.g., Acetic Anhydride, no catalyst) pharmaguideline.com
Furan ~102 C2 / C5 Mild, acid-sensitive
Benzene 1 C1-C6 (all equivalent) Harsh (e.g., H₂SO₄/HNO₃)
1-Phenylpyrrole Highly activated C2 / C5 of pyrrole ring Mild chemimpex.com

| This compound | Predicted: Highly activated | Predicted: C2 / C5 of pyrrole ring | Predicted: Mild |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally difficult for electron-rich heterocycles like pyrrole and furan. pharmaguideline.com These reactions require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) on the ring to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov In the absence of such activating groups, this compound is not expected to undergo SNAr reactions under standard conditions. wikipedia.org The high electron density of the rings makes them inherently poor electrophiles for nucleophilic attack.

Cycloaddition Reactions Involving Furan-Pyrrole Systems

Cycloaddition reactions provide a powerful tool for constructing complex cyclic systems, and the furan and pyrrole rings in the title compound exhibit distinct reactivities in these transformations.

The furan ring readily participates as a 4π component (a conjugated diene) in [4+2] Diels-Alder reactions, especially with electron-deficient dienophiles. nih.gov This reactivity is attributed to its lower aromatic stabilization energy compared to pyrrole or thiophene. guidechem.comquora.com The reaction typically proceeds to form oxa-bridged bicyclic adducts.

Conversely, the pyrrole ring is a reluctant diene in Diels-Alder reactions. Its greater aromatic character means that a significant amount of stabilization energy is lost upon dearomatization during the cycloaddition process. nih.govhku.hk Consequently, pyrroles undergo Diels-Alder reactions only with very reactive dienophiles, and the resulting cycloadducts are often unstable and may undergo cycloreversion. nih.gov N-substitution, as in this compound, can further influence this reactivity. While N-arylpyrroles have been shown to undergo [4+2] cycloaddition with highly reactive benzynes generated from diaryliodonium salts, the furan moiety would likely be the more reactive diene with conventional dienophiles. beilstein-journals.org

The compound may also participate in [3+2] cycloadditions. For instance, N-substituted pyrroles bearing electron-withdrawing groups can undergo annulation reactions with alkenes. acs.org Similarly, the Van Leusen pyrrole synthesis involves a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative with an activated alkene. nih.gov

Table 2: Predicted Cycloaddition Reactivity

Ring System Reaction Type Reactivity Comments
Furan Moiety [4+2] Diels-Alder High Acts as a 4π diene with electron-deficient dienophiles. rsc.org
Pyrrole Moiety [4+2] Diels-Alder Low Reluctant diene due to high aromaticity; requires highly reactive dienophiles (e.g., benzynes). nih.govbeilstein-journals.org

| Pyrrole Moiety | [3+2] Cycloaddition | Possible | May act as a 3-atom component, especially if further substituted. nih.gov |

Ring-Opening and Rearrangement Processes

The furan ring is susceptible to acid-catalyzed ring-opening. This reaction typically proceeds via protonation of the oxygen atom, followed by nucleophilic attack (often by water or an alcohol), leading to the formation of a 1,4-dicarbonyl compound. This transformation is a cornerstone of the Paal-Knorr synthesis, where the resulting dicarbonyl intermediate is used to synthesize other heterocycles. organic-chemistry.orgresearchgate.net

For this compound, treatment with aqueous acid could initiate the opening of the furan ring. The mechanistic pathway would involve the formation of a 1,4-dicarbonyl intermediate that remains attached to the pyrrole nitrogen. This intermediate could then potentially undergo further intramolecular reactions. This "furan ring opening-pyrrole ring closure" strategy has been utilized to form complex fused heterocyclic systems, where a pendant amine on a furan-containing substrate attacks the dicarbonyl moiety formed in situ. researchgate.netnih.gov

Pyrrole rings are generally more stable but can undergo ring expansion under certain conditions. For example, heating pyrrole with sodium ethoxide can lead to rearrangement to form pyridine. pharmaguideline.com However, the furan ring-opening is a much more facile and synthetically relevant process under acidic conditions for this specific molecule.

Oxidation and Reduction Chemistry

The distinct electronic properties of the furan and pyrrole rings allow for the possibility of selective oxidation or reduction.

Reduction:

Catalytic hydrogenation can reduce both rings. The furan ring is typically reduced to tetrahydrofuran (B95107). acs.org This reduction can be achieved under various conditions, including metal-catalyzed hydrogenations or using silanes in the presence of a Brønsted acid. acs.orgresearchgate.net The pyrrole ring can be reduced to pyrrolidine, a saturated non-aromatic amine. pharmaguideline.com

Chemoselective reduction is a significant challenge. However, methods have been developed for the selective reduction of furans in the presence of other sensitive groups. For example, 2-phenylbenzimidazoline has been used for the chemoselective reduction of conjugated double bonds adjacent to a furan ring without saturating the heterocycle itself. nih.gov The development of specific catalytic systems, such as certain cobalt or rhodium catalysts, has enabled the selective hydrogenation of one heteroaromatic ring in a complex molecule. researchgate.net For this compound, conditions could potentially be optimized to selectively reduce the furan ring to a tetrahydrofuran moiety while leaving the more aromatic pyrrole ring intact.

Oxidation:

Pyrrole is sensitive to oxidation and can be converted to maleimide (B117702) upon treatment with strong oxidizing agents. pharmaguideline.com Furan can also undergo oxidative ring-opening. For instance, oxidation with reagents like m-CPBA or Mn(III)/Co(II) catalysts can generate a 1,4-dicarbonyl species through an endoperoxide intermediate. rsc.org This process is sometimes referred to as oxidative dearomatization. In some cases, this has been used as a synthetic strategy to generate new heterocyclic structures. nih.gov Given the high electron density of the pyrrole ring, it is particularly susceptible to oxidation, often leading to polymerization or decomposition under harsh conditions. Therefore, any oxidative transformation would require mild and controlled conditions to achieve a selective outcome.

Mechanistic Elucidation of Furan-Pyrrole Derivative Formation from Precursors

Several synthetic routes can be envisaged for the formation of this compound and its derivatives, each with a distinct mechanistic pathway.

Paal-Knorr Synthesis: This is one of the most fundamental and versatile methods for synthesizing five-membered heterocycles. wikipedia.org The synthesis of this compound would involve the condensation of a 1,4-dicarbonyl compound (such as succinaldehyde (B1195056) or 2,5-hexanedione) with 3-aminofuran. The mechanism involves the initial formation of a hemiaminal from the amine attacking one of the protonated carbonyls. This is followed by a cyclization step where the nitrogen attacks the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring. organic-chemistry.org The reaction is typically catalyzed by Brønsted or Lewis acids. mdpi.comrgmcet.edu.in

Furan-to-Pyrrole Conversion: A common industrial method for producing pyrrole is the reaction of furan with ammonia (B1221849) over a solid acid catalyst like alumina (B75360) (Al₂O₃) at high temperatures. libretexts.org This mechanism likely involves the acid-catalyzed ring-opening of furan to a 1,4-dicarbonyl intermediate, which is then trapped by ammonia to undergo a Paal-Knorr type cyclization. More recently, a photocatalytic method has been developed that achieves this transformation at room temperature, proceeding through a radical cation intermediate. nih.govresearchgate.net This suggests that 3-substituted furans could be converted to N-(furan-3-yl) derivatives if the nitrogen nucleophile were another molecule of the starting material or a related amine.

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and an amine (in this case, 3-aminofuran). It provides a route to highly substituted pyrroles. pharmaguideline.com

Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group (like a β-ketoester). pharmaguideline.com

The choice of synthetic route would depend on the availability of the starting materials, particularly 3-aminofuran, which is a less common reagent. The Paal-Knorr synthesis remains the most direct and conceptually straightforward approach.

Synthesis and Characterization of Substituted 1 Furan 3 Yl 1h Pyrrole Analogues and Derivatives

Design Principles for Novel Furan-Pyrrole Hybrid Structures

The design of novel hybrid structures incorporating both furan (B31954) and pyrrole (B145914) rings is a strategic approach to developing new chemical entities with enhanced or unique properties. nih.gov This strategy often involves combining the known bioactive profiles of each heterocycle into a single molecule to create compounds with potentially synergistic or novel biological activities. researchgate.netnih.gov Furan derivatives, for instance, are components in many food aromas and have been investigated for a range of biological activities. researchgate.net Similarly, the pyrrole scaffold is a core component of numerous natural products and pharmaceuticals, exhibiting antibiotic, antiviral, and anticancer properties. researchgate.net

A key design principle is the creation of molecular hybrids that can interact with multiple biological targets or offer improved pharmacokinetic profiles. The incorporation of these five-membered heteroaromatic rings into larger conjugated systems can also be used to tune optoelectronic properties, such as fluorescence quantum yields, for applications in materials science. ntu.edu.tw Furthermore, structure-activity relationship (SAR) studies guide the design of these hybrids, where modifications to either the furan or pyrrole ring help to identify the structural subunits responsible for specific biological or physical properties. researchgate.netnih.gov

Synthetic Strategies for Tailored Substituent Patterns

The synthesis of 1-(furan-3-yl)-1H-pyrrole analogues with specific substituent patterns is crucial for systematic structure-activity relationship studies. Several classical and modern synthetic methods can be adapted for this purpose, with the Paal-Knorr synthesis being a particularly versatile and widely used approach. pharmaguideline.comorganic-chemistry.org This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which in this context would be a 3-aminofuran derivative, to form the pyrrole ring. pharmaguideline.comksu.edu.sa

Industrially, pyrroles can be derived from furans by passing furan over a mixture of ammonia (B1221849) and steam with catalysts like SiO2 and Al2O3. pharmaguideline.com More specialized laboratory syntheses offer precise control over substituent placement. For example, the Hantzsch pyrrole synthesis allows for the reaction of α-haloketones with β-ketoesters and an amine. pharmaguideline.comsyrris.com Another powerful method is the Barton-Zard synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. pharmaguideline.com

Recent advancements have focused on developing one-pot syntheses and methodologies that allow for the introduction of diverse substituents. For instance, annulation procedures starting from propargylic dithioacetals have been developed as a convenient route to substituted furans and pyrroles. ntu.edu.tw The use of 7-oxa/azanorbornadienes as intermediates in an inverse electron demand Diels–Alder (iEDDA) reaction sequence provides a pathway to challenging β-substituted furans and pyrroles. acs.org These varied strategies provide a robust toolkit for chemists to create libraries of furan-pyrrole hybrids with tailored electronic and steric properties.

Synthetic Method Precursors Key Features Reference(s)
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines (e.g., 3-aminofuran)Widely used, versatile for N-substitution. pharmaguideline.comksu.edu.samdpi.com
Hantzsch Synthesis α-Haloketones, β-Ketoesters, Ammonia/primary aminesBuilds the pyrrole ring from acyclic precursors. pharmaguideline.comsyrris.com
Industrial Furan Conversion Furan, Ammonia, SteamHigh-temperature process using catalysts like Al2O3. pharmaguideline.com
Propargylic Dithioacetal Annulation Propargylic dithioacetals, Aldehydes or IminesOne-pot synthesis for substituted furans and pyrroles. ntu.edu.tw
Heteronorbornadiene Route Substituted heteronorbornadienes, Electron-poor tetrazinesTandem iEDDA/rDA reaction for β-substituted patterns. acs.orgus.es

Structure-Reactivity and Structure-Property Relationships in Analogues

Structure-property relationships are particularly evident in studies of larger, more complex molecules incorporating the furan-pyrrole motif. For example, in macrocyclic semi-peptidic structures, replacing a pyrrole moiety with a furan ring has been shown to improve passive permeability. acs.orgnih.gov This is attributed to the fact that the furan oxygen is a hydrogen bond acceptor only, whereas the N-H group of an unsubstituted pyrrole can act as a hydrogen bond donor, which can be detrimental to membrane permeability. acs.orgnih.gov The ability to form intramolecular hydrogen bonds, influenced by the substitution pattern (e.g., 2,5-disubstituted pyrroles), can also enhance permeability by shielding polar groups. acs.orgnih.gov These findings highlight how subtle changes in the heterocyclic core can have a profound impact on macroscopic properties like solubility and membrane transport.

Spectroscopic and Computational Characterization of New Derivatives

The unambiguous identification and characterization of newly synthesized this compound derivatives rely on a combination of spectroscopic techniques and computational analysis.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation.

¹H NMR spectra provide information on the chemical environment of protons. For a 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one derivative, protons on the furan ring appear at distinct chemical shifts: the proton at position 1 shows a doublet between δ 7.565-8.264 ppm, the proton at position 2 shows a triplet between δ 6.525-6.650 ppm, and the proton at position 3 shows a multiplet between δ 6.211-7.781 ppm. jmaterenvironsci.com Similar characteristic signals would be expected for the furan and pyrrole protons in the title compound's derivatives.

¹³C NMR spectroscopy is used to identify all non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. acgpubs.org

Infrared (IR) Spectroscopy helps to identify characteristic functional groups. For example, in pyrrole-2,3-dione derivatives synthesized from furandiones, distinct carbonyl (C=O) stretching bands appear between 1652 and 1774 cm⁻¹. acgpubs.org

Elemental Analysis and Mass Spectrometry are used to confirm the molecular formula and molecular weight of the synthesized compounds. acgpubs.org

Computational Characterization: Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of these molecules. researchgate.net These calculations can predict:

Optimized Molecular Geometry: Providing bond lengths and angles. researchgate.net

Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter correlated with molecular reactivity and stability. researchgate.net

Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) can be calculated to provide a theoretical basis for understanding the molecule's reactivity. researchgate.net

These computational studies complement experimental data, helping to rationalize observed properties and predict the behavior of new, unsynthesized derivatives. jmaterenvironsci.comnih.gov For instance, DFT calculations have been used to analyze the gas-phase basicity of nitro derivatives of furan and pyrrole, determining whether protonation occurs preferentially on the ring or the nitro group. researchgate.net

Parameter Technique Information Obtained Reference(s)
Molecular Structure ¹H NMR, ¹³C NMRConnectivity of atoms, chemical environment. jmaterenvironsci.comacgpubs.org
Functional Groups IR SpectroscopyPresence of specific bonds (e.g., C=O, N-H). acgpubs.org
Molecular Formula Mass Spectrometry, Elemental AnalysisMolecular weight and elemental composition. acgpubs.org
Electronic Properties DFT CalculationsHOMO/LUMO energies, energy gap (ΔE). researchgate.netresearchgate.net
Optimized Geometry DFT CalculationsBond lengths, bond angles, planarity. researchgate.netresearchgate.net
Polarity DFT CalculationsDipole moment (μ). jmaterenvironsci.comresearchgate.net

Advanced Chemical Applications of 1 Furan 3 Yl 1h Pyrrole Derivatives

Applications in Advanced Materials Science

Derivatives of 1-(Furan-3-yl)-1H-pyrrole are emerging as significant components in the field of advanced materials, particularly in optoelectronics. The constituent furan (B31954) and pyrrole (B145914) heterocycles are foundational in designing novel semiconductor materials. Copolymers incorporating furan and pyrrole units are noted for their potential in creating materials with tunable electrical, mechanical, and optical properties. uark.edunih.gov Furan itself is a key building block for semiconducting materials used in organic solar cells and fluorescent materials. mdpi.com

The combination of electron-rich furan and pyrrole rings within a single molecular framework can lead to unique photophysical properties. For instance, furan-containing chiral spiro-fused polycyclic aromatic compounds have demonstrated distinct absorption and emission characteristics, attributed to the electron-rich nature of the furan ring. nih.gov Oligomers that combine furan with other heterocycles like thiophene (B33073) have been synthesized and show excellent optoelectronic properties, including high photoluminescence quantum yields and ambipolar field-effect mobilities, making them suitable for organic lasing applications. rsc.org Theoretical studies on pyridine-furan and pyridine-pyrrole oligomers further underscore the impact of these heterocyclic combinations on the structural and optoelectronic properties of advanced materials. nih.gov

In the realm of photographic materials, furan and pyrrole substituted dye compounds have been developed for use as sensitizing dyes in silver halide photographic elements. google.com These dyes play a crucial role in the formation of the latent image upon exposure to light.

Role in Supramolecular Chemistry and Molecular Recognition

The furan and pyrrole moieties are instrumental in the fields of supramolecular chemistry and molecular recognition due to their ability to participate in non-covalent interactions. The furan ring, in particular, plays a significant role in the molecular recognition of various derivatives through weak and cooperative interactions, as well as hydrogen bonding involving its polar substituents. nih.gov

A compelling example of the interplay between these rings is found in the study of diametrically strapped calix acs.orgpyrroles. nih.gov In these supramolecular hosts, a strap containing a phenyl, pyrrole, or furan unit spans the calix acs.orgpyrrole cavity. The nature of this strap significantly influences the receptor's ability to bind anions, such as chloride. A pyrrole-strapped system provides a strong N-H hydrogen bond donor, enhancing anion recognition. In contrast, the furan-strapped version acts as a "negative control," as the furan moiety does not provide an additional hydrogen bond donor. nih.gov This systematic comparison highlights the critical role of specific functional groups in designing effective molecular receptors. Theoretical calculations of chloride affinity further support these experimental findings, showing a clear hierarchy in binding energies based on the strapping unit. nih.gov

Calculated Chloride Affinity in Strapped Calix acs.orgpyrroles
{ "columns": [ {"header": "Strapped Calix acs.orgpyrrole System"}, {"header": "Binding Energy (ΔE, kcal/mol)"} ], "rows": [ ["Pyrrole Strapped (System 3)", "-67.64"], ["Phenyl Strapped (System 2)", "-63.46"], ["Furan Strapped (System 4)", "-58.25"] ], "metadata": { "source": "Phenyl-, pyrrole-, and furan-containing diametrically strapped calix acs.orgpyrroles. An experimental and theoretical study of hydrogen bonding effects in chloride anion recognition - PMC. nih.gov" } }

Catalytic Applications and Ligand Design

The synthesis of furan and pyrrole derivatives is a significant area of research, with various catalytic methods being developed for their construction. Ruthenium-based catalysts, for instance, have been effectively used in forming furan and pyrrole rings through processes like cycloisomerization and multicomponent reactions. eurekaselect.combenthamdirect.com Similarly, palladium-catalyzed direct arylation has proven to be a valuable method for creating aryl-heteroaryl bonds involving indoles, pyrroles, and furans using aryl chlorides. nih.govacs.org

While the synthesis of these heterocycles is well-explored, the direct application of this compound itself as a ligand in catalysis is less documented. However, the constituent parts suggest significant potential. The nitrogen atom in the pyrrole ring and the oxygen atom in the furan ring can act as coordination sites for metal centers, making furan-pyrrole structures attractive candidates for ligand design. Photocatalysis has also emerged as a powerful tool for the interconversion of these heterocycles, such as the direct conversion of a furan into a pyrrole analog, a process valuable in late-stage functionalization and drug discovery. kaist.ac.krresearchgate.netnih.gov The development of sustainable catalytic pathways for upgrading biomass-derived furan derivatives into valuable chemicals is an active area of research, employing catalysts like zeolites and ionic liquids. frontiersin.org

Elucidation of Corrosion Inhibition Mechanisms

Furan and pyrrole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals like mild steel, particularly in acidic environments. banglajol.inforesearchgate.net Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. sciopen.comyoutube.com This adsorption can occur through both physical (electrostatic) and chemical interactions, where the heteroatoms (nitrogen in pyrrole, oxygen in furan) and the π-electrons of the aromatic rings play a crucial role. researchgate.net

Electrochemical studies have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgacs.org The effectiveness of inhibition generally increases with the concentration of the inhibitor. acs.orgbanglajol.info The molecular structure of the derivative significantly influences its performance. For example, studies comparing different furan derivatives have revealed that the presence and type of substituent groups can enhance inhibition efficiency. acs.orgresearchgate.net Quantum chemical calculations and Density Functional Theory (DFT) are often used to complement experimental findings, helping to identify the active sites on the inhibitor molecules and understand their interaction with the metal surface. sciopen.comresearchgate.net

Inhibition Efficiency of Various Furan Derivatives on Mild Steel
{ "columns": [ {"header": "Inhibitor Compound"}, {"header": "Concentration"}, {"header": "Inhibition Efficiency (%)"}, {"header": "Corrosive Medium"} ], "rows": [ ["Furan-2-carboxylic acid", "5 x 10⁻³ M", "97.6", "0.5 M HCl"], ["Furan-2,5-dicarboxylic acid", "5 x 10⁻³ M", "99.5", "0.5 M HCl"], ["Furan-2,5-diyldimethanol", "5 x 10⁻³ M", "95.8", "0.5 M HCl"], ["5-(furan-2-ylmethylsulfonyl-4-phenyl-2, 4-dihydro acs.orgbanglajol.infosciopen.com triazole-3-thione", "150 ppm", "99.4", "1.0 M HCl"], ["5-[4-bromophenyl]-furan-2-carbaldehyde", "600 ppm", "92.10", "0.1 N HCl"], ["5-[4-chlorophenyl]-furan-2-carbaldehyde", "600 ppm", "89.47", "0.1 N HCl"], ["2-furanmethanethiol (FMT)", "0.005 M", "94.54", "1 M HCl"] ], "metadata": { "source": "ACS Omega (2024) acs.orgacs.org, SciOpen (2022) sciopen.com, ResearchGate (2025) banglajol.info, ResearchGate (2020) researchgate.net" } }

Chemical Pathways in Aroma Compound Formation

Furan and pyrrole derivatives are key contributors to the complex aromas developed in foods during thermal processing, primarily through the Maillard reaction. researchgate.netyoutube.com This reaction involves the condensation of a reducing sugar with an amino compound (like an amino acid). researchgate.net

In model systems, the formation of furan and its derivatives, such as 2-methylfuran, can occur through multiple pathways. These include the degradation of the intact sugar skeleton or the recombination of smaller reactive fragments like acetaldehyde (B116499) and glycolaldehyde. nih.gov The presence of specific amino acids can promote certain pathways; for example, threonine can be a precursor to lactaldehyde, a key intermediate in the formation of 2-methylfuran. nih.gov

Similarly, pyrroles are significant Maillard reaction products. nih.gov The reaction of amino acids with dicarbonyl compounds, which are intermediates in sugar degradation, can lead to the formation of substituted pyrroles. For instance, a novel compound, 2,5-diacetyl-3-methyl-1H-pyrrole, was identified as a major product in model reactions of 2-oxopropanal with amino acids. nih.gov These reactions underscore the complex interplay of precursors and reaction conditions that lead to the generation of a wide array of volatile aroma compounds, including those with furan and pyrrole structures. nih.gov

Future Research Perspectives and Challenges in 1 Furan 3 Yl 1h Pyrrole Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1-(Furan-3-yl)-1H-pyrrole and its derivatives presents unique challenges, primarily centered on achieving regioselective C-N bond formation between the two heterocyclic systems while avoiding unwanted side reactions. Current synthetic strategies often rely on classical methods that may lack efficiency or employ harsh conditions.

Future research will likely focus on the development of more sophisticated and greener synthetic routes. One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies that have proven effective for the synthesis of N-arylpyrroles could be adapted for this specific scaffold. Another area of intense interest is the application of visible-light photoredox catalysis, which has emerged as a powerful tool for forging complex bonds under mild conditions. nih.gov A photocatalytic approach could enable the direct conversion of a furan (B31954) precursor into the desired pyrrole-substituted product in a single step. nih.gov

Challenges in this area include the potential for competing reactions on the electron-rich furan and pyrrole (B145914) rings and the difficulty in preparing appropriately functionalized starting materials. Overcoming these hurdles will require the design of highly selective catalyst systems and the exploration of novel reaction pathways. The development of one-pot or multicomponent reactions would also represent a significant advance, offering a more streamlined and atom-economical approach to these structures. organic-chemistry.orgsemanticscholar.org

Key Research Goals for Synthetic Methodologies:

Research Goal Potential Approach Associated Challenges
Improved Regioselectivity Development of specialized ligands for transition-metal catalysts. Catalyst sensitivity and substrate scope.
Increased Efficiency Flow chemistry and high-throughput screening of reaction conditions. Initial setup costs and optimization complexity.
Green Chemistry Use of photocatalysis, biocatalysis, and greener solvents. semanticscholar.org Scalability and catalyst stability.

| Novel Precursors | Synthesis from biomass-derived furan compounds. researchgate.net | Functionalization of bio-based starting materials. |

Integration of Advanced Spectroscopic Techniques for Complex Structure Analysis

The unambiguous characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, the analysis of more complex structures and subtle electronic interactions necessitates the integration of advanced methods.

Future research should leverage techniques such as two-dimensional NMR (COSY, HSQC, HMBC) to definitively assign proton and carbon signals, which can be challenging due to the similar electronic environments of the two heterocyclic rings. Solid-state NMR could provide insights into the packing and conformation of these molecules in the solid state. Advanced mass spectrometry techniques, such as matrix-assisted laser desorption/ionization (MALDI), can be employed for the characterization of larger, more complex derivatives or polymers incorporating this scaffold. azooptics.com

Furthermore, techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, which are sensitive to the electronic coupling between the furan and pyrrole rings. azooptics.com UV-Vis and fluorescence spectroscopy will be essential for probing the optical properties of these compounds, particularly for applications in materials science. azooptics.com

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) is a valuable tool for calculating molecular geometries, electronic properties, and reaction energetics. researchgate.netnih.gov However, the accuracy of these predictions is highly dependent on the chosen computational model.

A key challenge is the selection of the most appropriate exchange-correlation functional for this specific class of compounds. acs.org Future work should focus on benchmarking various functionals against experimental data to identify the most reliable methods for predicting properties such as bond lengths, vibrational frequencies, and activation energies for chemical reactions. acs.org

Refined computational models can be used to predict the regioselectivity of electrophilic substitution reactions, a critical aspect of the chemistry of these electron-rich heterocycles. rsc.org By calculating parameters such as Fukui functions and condensed-to-atom Fukui indices, researchers can predict the most likely sites for nucleophilic and electrophilic attack. acs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab. rsc.org

Predicted Quantum Chemical Parameters for Heterocyclic Compounds:

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (μ) (Debye)
Pyrrole -5.63 -0.69 4.94 1.84
Furan -6.37 -0.34 6.03 0.72
Thiophene (B33073) -6.12 -0.98 5.14 0.52

Note: These are representative values from DFT calculations and can vary with the computational method used. researchgate.net

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is expected to be rich and complex, arising from the interplay of the distinct electronic properties of the furan and pyrrole rings. Pyrrole is generally more reactive towards electrophiles than furan. pharmaguideline.com This difference in reactivity could be exploited to achieve selective functionalization of the pyrrole ring while leaving the furan ring intact.

Future research should systematically explore the reactivity of this scaffold towards a wide range of electrophiles, nucleophiles, and radical species. Investigating reactions that are unique to this linked bi-heterocyclic system is a particularly exciting prospect. For instance, intramolecular cyclization reactions could lead to novel, fused heterocyclic systems with interesting biological or material properties.

Another area ripe for exploration is the participation of the this compound scaffold in pericyclic reactions, such as Diels-Alder reactions. The furan moiety is known to participate as a diene in such reactions, and the influence of the pyrrole substituent on this reactivity is an open question. chemrxiv.org The discovery of novel reactivity profiles will not only expand our fundamental understanding of these molecules but also provide new synthetic routes to complex molecular architectures.

Design of Furan-Pyrrole Scaffolds for Emerging Material Technologies

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel functional materials. Both polypyrrole and polyfuran are well-known conductive polymers, and copolymers incorporating both units could exhibit tunable electronic and optical properties.

Future research in this area will focus on the synthesis and characterization of polymers and oligomers based on the this compound monomer. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The ability to tune the bandgap and conductivity of these materials by introducing substituents on the furan or pyrrole rings is a significant advantage.

Furthermore, the furan-pyrrole scaffold could be incorporated into more complex architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In the field of biomedical engineering, these scaffolds could be used to create biodegradable and biocompatible materials for applications such as tissue engineering and drug delivery. umw.edu.plnih.gov For example, electrospun nanofibers composed of polymers containing these units could mimic the extracellular matrix and support cell growth. umw.edu.plnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Furan-3-yl)-1H-pyrrole, and how can purity be ensured?

The Clausson-Kaas reaction is a robust method for synthesizing substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this route with a 93% yield after purification by precipitation (dichloromethane/hexane) . To ensure purity, dissolve the crude product in minimal dichloromethane and add hexane to induce crystallization. Monitor reaction progress via TLC and confirm purity using melting point analysis (e.g., 96–97°C for the bromophenyl derivative) .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

1H NMR (in CDCl3) and X-ray crystallography are critical. For instance, 1-(4-bromophenyl)-1H-pyrrole was characterized by α-band expansion in 1H NMR , while 3-phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one was resolved via single-crystal X-ray diffraction using SHELXTL software (R factor = 0.031) . Assign peaks using coupling constants and symmetry codes to confirm regiochemistry.

Q. What safety protocols are recommended for handling pyrrole derivatives in the lab?

Use fume hoods and personal protective equipment (gloves, goggles). For spills, neutralize with absorbent materials and dispose as hazardous waste. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Safety classifications (e.g., H303+H313+H333) mandate strict handling .

Advanced Research Questions

Q. How can regioselectivity challenges in Diels-Alder reactions involving pyrrole derivatives be addressed?

Regioselectivity in reactions like the Diels-Alder of nitronaphthalenes with pyrroles depends on electronic and steric factors. For example, at 120°C, 1a reacts with 4 to yield 5a and 6b in a 6:1 ratio due to preferential cycloaddition at the C3-C4 bond . Computational modeling (e.g., DFT) or substituent-directed strategies (electron-withdrawing groups) can enhance selectivity.

Q. How do reaction conditions influence the yield of this compound derivatives?

Yields vary with solvent, temperature, and catalysts. For instance, refluxing 4-6 with chloranil in xylene for 25–30 hours followed by NaOH treatment and methanol recrystallization achieved 35–58% yields for tubulin inhibitors . Optimize by screening solvents (e.g., ethanol/hexane for higher yields) and using inert atmospheres to prevent oxidation.

Q. What methodologies are used to analyze conflicting spectral data or anomalous yields?

Discrepancies in NMR or crystallography data (e.g., unexpected coupling constants) can be resolved via 2D NMR (COSY, HSQC) or re-refinement of X-ray data (e.g., SHELXL for high-resolution structures) . For yield variations (e.g., 82–93% in student vs. reported syntheses), verify stoichiometry, reaction time, and purity of starting materials .

Q. How can biological activity (e.g., tubulin inhibition) of pyrrole derivatives be systematically evaluated?

Use in vitro tubulin polymerization assays: incubate compounds with purified tubulin and monitor polymerization via turbidity (OD350). For example, derivatives like (1-(4-aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (IC50 values) were tested against cancer cell lines (e.g., MCF-7) with validation via flow cytometry .

Q. What advanced computational tools aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model transition states and frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) can simulate interactions with biological targets like tubulin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.